AZ7550

Vue d'ensemble

Description

AZ 7550 est un métabolite actif du composé AZD9291, également connu sous le nom d'osimertinib. AZ 7550 est connu pour son activité inhibitrice contre le récepteur du facteur de croissance analogue à l'insuline 1 (IGF1R) et le récepteur du facteur de croissance épidermique (EGFR). Il a montré un potentiel significatif dans le traitement du cancer du poumon non à petites cellules, en particulier dans les cas où les cellules cancéreuses ont développé une résistance aux inhibiteurs de l'EGFR de première génération .

Applications De Recherche Scientifique

AZ 7550 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the behavior of EGFR inhibitors and their metabolites.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential in treating non-small cell lung cancer and other cancers with EGFR mutations.

Industry: Used in the development of new drugs and therapeutic strategies targeting EGFR and IGF1R

Mécanisme D'action

Target of Action

AZ7550, also known as “Osimertinib metabolite M3”, is an active metabolite of the drug Osimertinib . Its primary target is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a transmembrane receptor that is activated by a hormone called insulin-like growth factor 1 (IGF-1) and plays a crucial role in cell growth and survival .

Mode of Action

This compound inhibits the activity of IGF1R . It binds to the receptor, preventing the activation of IGF1R by IGF-1. This inhibition disrupts the downstream signaling pathways that are normally activated by IGF-1, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of IGF1R by this compound affects several downstream pathways. These include the PI3K/AKT and the MAPK/ERK pathways, which are involved in cell survival, growth, and proliferation . By inhibiting IGF1R, this compound disrupts these pathways, leading to reduced cell growth and survival .

Pharmacokinetics

This compound is a metabolite of Osimertinib, and its pharmacokinetics are closely related to those of the parent drug . Osimertinib is metabolized to this compound in the body . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are still under investigation .

Result of Action

The inhibition of IGF1R by this compound leads to a decrease in cell proliferation and survival . This can result in the death of cancer cells that rely on the IGF1R pathway for survival . Therefore, this compound has potential therapeutic effects in cancers that are driven by IGF1R signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the metabolism of this compound and hence its efficacy . Additionally, genetic polymorphisms in the genes encoding for IGF1R or enzymes involved in the metabolism of this compound can also influence its action .

Analyse Biochimique

Biochemical Properties

AZ7550 interacts with various enzymes and proteins within the body. It is known to inhibit the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay with an IC50 of 1.6 μM . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits EGFR autophosphorylation in H1975 and PC-9 cells, as well as in LoVo cells expressing wild-type EGFR . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .

Temporal Effects in Laboratory Settings

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Metabolic Pathways

This compound is a substrate of cytochrome P450 enzymes and is primarily metabolized by CYP3A . The major metabolic pathway of this compound involves demethylation .

Transport and Distribution

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Subcellular Localization

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de AZ 7550 implique plusieurs étapes, à partir du composé parent AZD9291. Le processus comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de AZ 7550 est synthétisée par une série de réactions chimiques impliquant la formation des cycles pyrimidine et indole.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour garantir une pureté et un rendement élevés

Méthodes de production industrielle

La production industrielle de AZ 7550 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des techniques de purification avancées pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions

AZ 7550 subit plusieurs types de réactions chimiques, notamment :

Oxydation : AZ 7550 peut être oxydé pour former divers métabolites oxydés.

Réduction : Les réactions de réduction peuvent convertir AZ 7550 en formes réduites ayant des propriétés chimiques différentes.

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions impliquant AZ 7550 comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Agents de substitution : tels que les halogènes et les agents alkylants.

Principaux produits formés

Applications de recherche scientifique

AZ 7550 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de l'EGFR et de leurs métabolites.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel en tant qu'agent thérapeutique.

Médecine : Exploré pour son potentiel dans le traitement du cancer du poumon non à petites cellules et d'autres cancers avec des mutations de l'EGFR.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant l'EGFR et l'IGF1R

Mécanisme d'action

AZ 7550 exerce ses effets en inhibant l'activité du récepteur du facteur de croissance analogue à l'insuline 1 (IGF1R) et du récepteur du facteur de croissance épidermique (EGFR). Il se lie aux sites actifs de ces récepteurs, empêchant leur activation et la signalisation subséquente. Cette inhibition conduit à la suppression des voies de prolifération et de survie cellulaire, entraînant finalement la mort des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

AZD9291 (Osimertinib) : Le composé parent de AZ 7550, connu pour son activité inhibitrice puissante de l'EGFR.

AZ 5104 : Un autre métabolite actif de AZD9291, ayant une activité inhibitrice similaire contre l'EGFR.

Gefitinib : Un inhibiteur de l'EGFR de première génération utilisé dans le traitement du cancer du poumon non à petites cellules.

Erlotinib : Un autre inhibiteur de l'EGFR de première génération ayant des applications similaires

Unicité de AZ 7550

Son activité contre les lignées cellulaires cancéreuses résistantes augmente encore son potentiel thérapeutique .

Propriétés

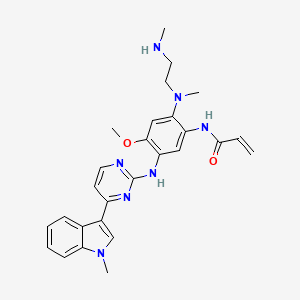

IUPAC Name |

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROCWKZRGJYPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104157 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-99-0 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI2ZUZ6F4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)

![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)